![molecular formula C15H20O3 B14159338 (2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one CAS No. 181294-94-0](/img/structure/B14159338.png)
(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1’-cyclopropane]-4-one is a complex organic molecule with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1’-cyclopropane]-4-one typically involves multiple steps, starting from simpler organic precursors. One common approach is the cyclopropanation of an appropriate indene derivative, followed by functional group modifications to introduce the hydroxyl and methyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium or rhodium complexes to facilitate the cyclopropanation and subsequent transformations .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, reaction temperatures, and purification techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
The compound (2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1’-cyclopropane]-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl and methylene groups can participate in nucleophilic substitution reactions, where halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., diisobutylaluminum hydride), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for reductions to reflux conditions for oxidations.
Major Products
The major products formed from these reactions include ketones, alcohols, and halogenated derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1’-cyclopropane]-4-one is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving hydroxyl and methyl groups. Its structural features allow for the investigation of stereochemical effects on enzyme activity and specificity.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. Research is ongoing to explore its potential as a lead compound for drug development.
Industry
In the industrial sector, (2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1’-cyclopropane]-4-one can be used as a precursor for the synthesis of specialty chemicals, including agrochemicals and materials with unique mechanical or optical properties.
Mecanismo De Acción
The mechanism of action of (2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1’-cyclopropane]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. Additionally, the spirocyclic structure may induce conformational changes in the target proteins, affecting their function and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1’-cyclopropane]-4-one include:
- (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-((2-(methylthio)ethyl)amino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- (2R,3aR,3bR,5R,6R,7S,7aS)-2-(3-hydroxy-1-propen-2-yl)-7-methyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzene-5,6-diol
Uniqueness
The uniqueness of (2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1’-cyclopropane]-4-one lies in its spirocyclic structure, which imparts distinct stereochemical and electronic properties. This makes it a versatile compound for various chemical transformations and applications in scientific research and industry.
Propiedades
Número CAS |
181294-94-0 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C15H20O3/c1-9-12(17)10-6-13(2,8-16)7-11(10)14(3,18)15(9)4-5-15/h16,18H,1,4-8H2,2-3H3/t13-,14-/m0/s1 |
Clave InChI |
QZJXMQBEUMDWAU-KBPBESRZSA-N |
SMILES isomérico |
C[C@@]1(CC2=C(C1)[C@](C3(CC3)C(=C)C2=O)(C)O)CO |
SMILES canónico |
CC1(CC2=C(C1)C(C3(CC3)C(=C)C2=O)(C)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


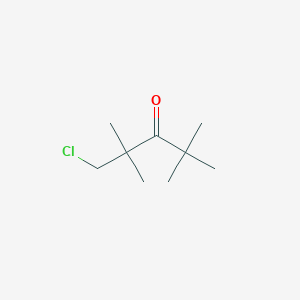
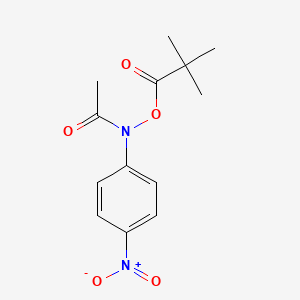
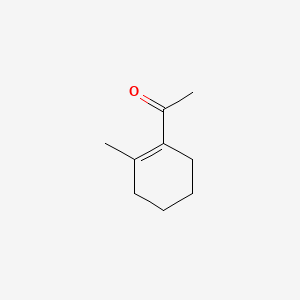
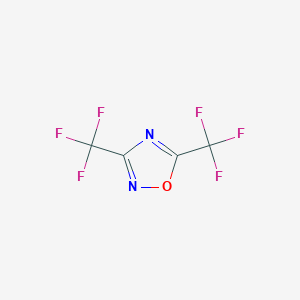
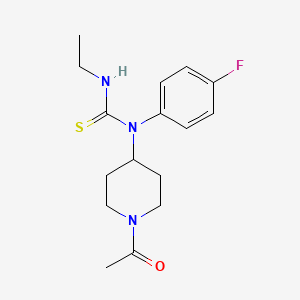
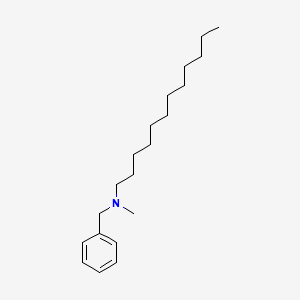
![1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene](/img/structure/B14159304.png)
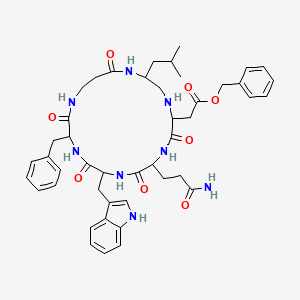
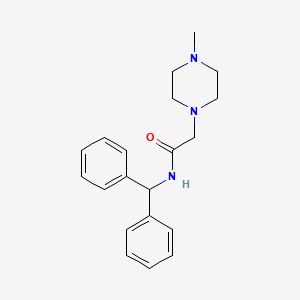
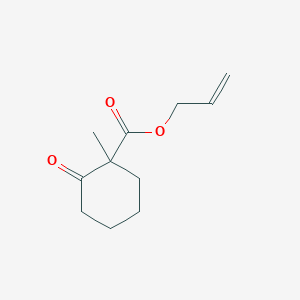
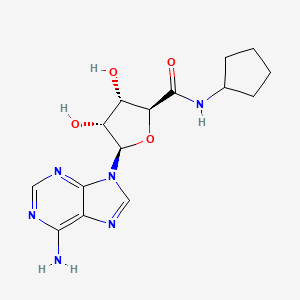
![N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide](/img/structure/B14159328.png)

![N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide](/img/structure/B14159333.png)
